

# Bromhexine hydrochloride uses indications respiratory disorders

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## Compound Focus: Bromhexine Hydrochloride

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## Established Uses and Pharmacological Profile

**Bromhexine hydrochloride** is a mucolytic drug first introduced for medical use in 1966. It is commonly used to treat respiratory conditions associated with viscous or excessive mucus, such as **acute and chronic bronchitis** [1] [2] [3]. It is also employed as an adjunct therapy with antibiotics in severe respiratory infections to enhance antibiotic concentration in lung tissue [2] [3].

## Mechanism of Action as a Mucolytic

Bromhexine's primary action is facilitating mucus clearance through a multi-step process [1] [2] [4]:

- **Thins Mucus:** It activates the synthesis of sialomucin and breaks down mucopolysaccharide fibers within the mucus, reducing its viscosity.
- **Enhances Clearance:** Thinner mucus is more easily transported by the respiratory cilia and expectorated.

The clinical effect typically manifests after 2-3 days of oral administration, but can be observed within about 15 minutes when administered via injection [2].

*Figure 1: Bromhexine's primary mucolytic mechanism of action for expectoration.*

## Standard Dosage and Administration

Dosage varies by age and formulation. Treatment duration should generally not exceed 8-10 days unless under direct physician supervision [1] [2].

Patient Group	Dosage (Oral)	Frequency	Formulations
Adults & Children >12 yrs	8 mg - 16 mg	3 times/day [1] [2]	Tablets, Syrup, Injection [2]
Children 5-12 yrs	4 mg	4 times/day [1]	Syrup [2]
Children 2-5 yrs	4 mg	2 times/day [1]	Syrup [2]
Children <2 yrs	1 mg	3 times/day [2]	Syrup [2]

## Key Pharmacokinetic Parameters

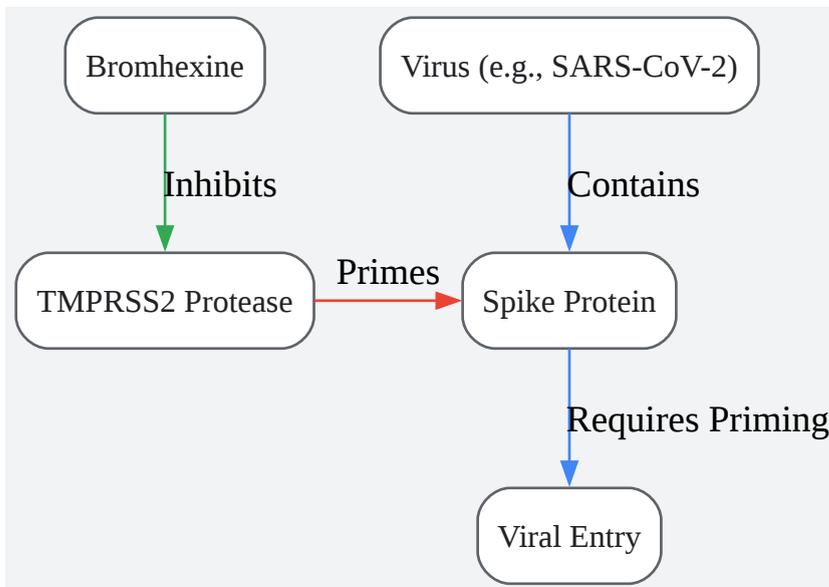
Understanding the drug's journey through the body is crucial for dosing and anticipating interactions.

Parameter	Value / Description	Significance
Bioavailability	~20-27% (oral) [2] [3]	Low due to extensive first-pass metabolism; food can increase it [2].
Protein Binding	95-99% [2] [3]	High; potential for drug-drug interactions.
Metabolism	Extensive hepatic [3] [4]	Main metabolite is <b>ambroxol</b> , which is also a marketed mucolytic [2] [3].
Half-Life	13 - 40 hours (terminal) [2]	Relatively long, allowing for less frequent dosing.
Elimination	~90% in urine, mainly as metabolites [2]	Requires caution in severe renal impairment [1].

## Emerging Research and Novel Indications

### Potential Antiviral Application against SARS-CoV-2

Recent studies indicate bromhexine may inhibit the **human transmembrane protease serine 2 (TMPRSS2)** [2] [3]. TMPRSS2 is crucial for viral entry of viruses like influenza and SARS-CoV-2 by cleaving the viral spike protein. Bromhexine's inhibition of this protease could potentially block viral entry into host cells [3]. Its metabolite, ambroxol, may also interact with the **ACE2 receptor**, another key host protein used by SARS-CoV-2 [3]. Clinical observations noted reduced mortality and disease severity in COVID-19 patients treated with bromhexine [5].



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Figure 2: Proposed antiviral mechanism of bromhexine via TMPRSS2 protease inhibition.

### Novel Investigation as a Pancreatic Lipase Inhibitor

A 2025 study investigated bromhexine as a potential anti-obesity agent by inhibiting **pancreatic lipase (PL)**, a key enzyme for dietary fat absorption [5].

- **Inhibition Kinetics:** The study classified bromhexine as a **mixed-type inhibitor** with an IC50 value of 360  $\mu\text{M}$  and an inhibition constant ( $K_i$ ) of 450  $\mu\text{M}$ , comparable to the approved drug Orlistat [5].
- **Molecular Mechanism:** Molecular docking revealed that bromhexine stably interacts with the **His263 residue** in the PL active site via hydrogen bonding, reducing the enzyme's affinity for its natural substrate [5].

## Detailed Experimental Protocol for Key Studies

### In Vitro Protocol for Pancreatic Lipase Inhibition [5]

This methodology evaluates bromhexine's efficacy and mechanism as a pancreatic lipase inhibitor.

**1. Objective:** Determine the inhibitory potential and mechanism of bromhexine against pancreatic lipase. **2.**

#### Materials:

- Purified pancreatic lipase.
- Bromhexine and Orlistat (reference control) solutions.
- Substrate: para-Nitrophenyl butyrate (pNPB) or similar.
- Buffer (e.g., Tris-HCl, pH 8.2).
- Microplate reader or spectrophotometer.
- **3. Methods:**
- **Enzyme Assay:** Monitor the hydrolysis of pNPB to para-nitrophenol (yellow color) by measuring absorbance at 405-410 nm.
- **IC50 Determination:**
  - Incubate fixed enzyme concentration with increasing concentrations of bromhexine.
  - Add substrate, measure initial reaction rates.
  - Plot inhibitor concentration vs. % enzyme activity to calculate IC50.
- **Kinetic Inhibition Analysis (Lineweaver-Burk Plot):**
  - Measure reaction rates at varying substrate concentrations, with and without fixed bromhexine concentrations.
  - Plot  $1/[S]$  vs.  $1/V$ . A mixed-type inhibition shows lines that intersect between the y-axis and the origin.
  - Calculate  $K_i$  from secondary plots of slope or y-intercept vs. inhibitor concentration.

### In Silico Protocol for Molecular Docking [5]

This protocol elucidates atom-level interactions between bromhexine and its targets.

## 1. Protein Preparation:

- Obtain the 3D structure of the target protein (e.g., Pancreatic Lipase, PDB ID: 1LPB; TMPRSS2 model).
- Using software like Schrödinger's Protein Preparation Wizard:
  - Add missing hydrogen atoms and assign bond orders.
  - Remove unwanted water molecules.
  - Optimize hydrogen bonds and perform restrained energy minimization.
- Retrieve the 3D structure of bromhexine (e.g., from PubChem).
- Prepare using LigPrep: generate possible ionization states at physiological pH ( $7.0 \pm 2.0$ ) and perform energy minimization.
- Define the receptor grid around the catalytic active site (e.g., Ser152, Asp176, His263 for PL).
- Perform docking (e.g., using Glide with Extra Precision (XP) mode) to predict the binding pose and calculate the docking score.
- Run **Molecular Dynamics (MD) simulations** (e.g., 200 ns) to assess complex stability in a solvated system.
- Perform **Binding Pose Metadynamics (BPMD)** to evaluate the stability of the ligand's binding pose.

## Safety, Tolerability, and Precautions

Bromhexine is generally well-tolerated, but considerations are necessary for specific populations [1] [2].

- **Common Side Effects:** Gastrointestinal issues (abdominal pain, nausea, diarrhea, vomiting), headache, dizziness, and skin rash [1] [2].
- **Important Precautions:**
  - **Avoid in certain groups:** Use with extreme caution or avoid in patients with a **history of gastric ulcers**, as it can damage the gastric mucosal barrier [1] [2].
  - **Asthma patients:** May induce bronchospasm in sensitive individuals [1] [2].
  - **Impaired clearance:** Monitor patients with severe liver or kidney disease [1].
  - **Risk of accumulation:** Avoid use with other cough suppressants and use caution in the elderly, debilitated, and children under 2, who may not effectively expel thinned mucus [1] [2].
  - **Pregnancy and Lactation:** Not recommended due to lack of adequate safety data [2].

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## References

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